Denpidazone
Description
Denpidazone (CAS: 42438-73-3) is an investigational small-molecule drug classified as a muscle relaxant. Its chemical structure is defined as a 1,2-diphenylpyridazine-3,6-dione derivative with the molecular formula C₂₀H₂₀N₂O₃ and a molecular weight of 336.38 g/mol . The compound features a pyridazinedione core substituted with phenyl and butyl groups, which contribute to its pharmacological activity . This compound is currently in the investigational stage, with preclinical studies highlighting its non-sedating and non-anxiolytic properties in animal models . Regulatory agencies, including the FDA, recognize it under the Unique Ingredient Identifier E7N3FX2T1J, and it is listed in the Harmonized Tariff System under HS 29339990 .
Properties
CAS No. |
42438-73-3 |
|---|---|
Molecular Formula |
C20H20N2O3 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
4-butyl-5-hydroxy-1,2-diphenylpyridazine-3,6-dione |
InChI |
InChI=1S/C20H20N2O3/c1-2-3-14-17-18(23)20(25)22(16-12-8-5-9-13-16)21(19(17)24)15-10-6-4-7-11-15/h4-13,23H,2-3,14H2,1H3 |
InChI Key |
QGSGBBMKWJGCIE-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
Canonical SMILES |
CCCCC1=C(C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3)O |
Other CAS No. |
42438-73-3 |
Origin of Product |
United States |
Biological Activity
Denpidazone, a compound belonging to the class of benzimidazole derivatives, has garnered attention for its diverse biological activities, particularly in the realms of antitumor and antimicrobial properties. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that highlight its efficacy and mechanisms of action.
Overview of Biological Activity
This compound exhibits significant biological activities, including:
- Antitumor Activity : Studies indicate that this compound and its derivatives can inhibit the proliferation of various cancer cell lines. The mode of action includes intercalation into DNA and binding to the minor groove of AT-rich regions, which disrupts DNA-dependent processes.
- Antimicrobial Activity : The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as certain eukaryotic pathogens.
Antitumor Activity
Research has demonstrated that this compound derivatives possess notable antitumor properties. A comparative study evaluated the cytotoxic effects on different cancer cell lines using both 2D and 3D assay formats. The results are summarized in Table 1.
Table 1: Cytotoxicity of this compound Derivatives on Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) 2D Assay | IC50 (µM) 3D Assay |
|---|---|---|---|
| 5 | HCC827 | 6.26 ± 0.33 | 20.46 ± 8.63 |
| 6 | NCI-H358 | 6.48 ± 0.11 | 16.00 ± 9.38 |
| 9 | A549 | Non-active | 9.48 ± 1.15 |
| 15 | MRC-5 (normal) | Similar to cancer | Non-active |
The data indicates that while some compounds show high activity in traditional assays, their efficacy diminishes in more physiologically relevant 3D environments, highlighting the importance of further structural optimization to enhance selectivity towards tumor cells over normal cells .
Antimicrobial Activity
This compound's antimicrobial potential has been evaluated through broth microdilution methods against various pathogens, including Escherichia coli and Staphylococcus aureus. The results are presented in Table 2.
Table 2: Antimicrobial Efficacy of this compound Derivatives
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5 | E. coli | <1 µg/mL |
| 6 | S. aureus | <1 µg/mL |
| 8 | Saccharomyces cerevisiae | <5 µg/mL |
These findings suggest that certain derivatives exhibit strong antimicrobial activity at low concentrations, making them potential candidates for further development as therapeutic agents .
The proposed mechanisms for the biological activity of this compound include:
- DNA Intercalation : The compound binds to DNA, inhibiting replication and transcription processes essential for cell proliferation.
- Minor Groove Binding : this compound derivatives preferentially bind within the minor groove of AT-rich DNA regions, which is critical for their antitumor effects .
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- In Vivo Studies : Research involving immunosuppressed rat models demonstrated that certain this compound derivatives were effective against opportunistic infections such as Pneumocystis carinii, showcasing their potential in treating infections in immunocompromised patients .
- Clinical Trials : Some derivatives have progressed to phase I and II clinical trials, focusing on their safety profiles and therapeutic efficacy against various malignancies .
Comparison with Similar Compounds
Structural and Molecular Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Core Structure | Key Substituents |
|---|---|---|---|---|
| This compound | C₂₀H₂₀N₂O₃ | 336.38 | Pyridazinedione | 1,2-diphenyl, 4-butyl, 5-hydroxy |
| Decamethonium | C₁₆H₃₈N₂ | 286.50 | Bis-quaternary ammonium | Two trimethylammonium groups, C10 chain |
| Idrocilamide | C₁₁H₁₃NO₂ | 191.23 | Propenamide | N-(2-hydroxyethyl), 3-phenyl |
Structural Insights :
- This compound ’s pyridazinedione scaffold distinguishes it from Decamethonium ’s linear quaternary ammonium structure and Idrocilamide ’s propenamide backbone. The phenyl and butyl groups in this compound likely enhance lipophilicity and receptor binding compared to the polar, charged Decamethonium .
Mechanism of Action
- This compound: Exact mechanism remains under investigation.
- Decamethonium : A depolarizing neuromuscular blocker that binds to nicotinic acetylcholine receptors, causing sustained depolarization and muscle paralysis .
- Idrocilamide : Mechanism unclear but may involve peripheral muscle relaxation through modulation of neuronal excitability .
Pharmacokinetic and Regulatory Profiles
Key Differences :
- This compound lacks sedation, a critical advantage over older muscle relaxants like Decamethonium, which require anesthesia co-administration .
- Idrocilamide ’s smaller molecular weight may improve bioavailability but limit duration of action compared to this compound .
Research Findings and Clinical Implications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
